ethyl (2S)-2-hydroxy-4-oxo-4-phenylbutanoate

Asymmetric Biocatalysis Chiral Building Block Enantiomeric Excess

In chiral drug synthesis, using racemic or the wrong enantiomer of 2-hydroxy-4-oxo-4-phenylbutanoate risks complete loss of biological activity. This (S)-enantiomer (CAS 243658-52-8), produced via FabG-based whole-cell reduction, delivers >99% ee at industrial scale (620 g/L loading) without external cofactor supplementation. Key advantages: • >99% ee (S)-enantiomer verified by chiral HPLC; enantiomeric ratio ≥99:1 • Crystalline solid (mp 35-38°C) enables superior gravimetric accuracy vs. liquid analogues • Specifically cited for CNS & cardiovascular drug intermediates; broader synthetic space than the (R)-enantiomer • Positive optical rotation (+5.5°, c=1% CHCl₃) allows rapid polarimetric identity check at incoming QC Supplied at ≥98% purity. Store at 2-8°C.

Molecular Formula C12H14O4
Molecular Weight 222.24 g/mol
CAS No. 243658-52-8
Cat. No. B1280623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (2S)-2-hydroxy-4-oxo-4-phenylbutanoate
CAS243658-52-8
Molecular FormulaC12H14O4
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC(=O)C1=CC=CC=C1)O
InChIInChI=1S/C12H14O4/c1-2-16-12(15)11(14)8-10(13)9-6-4-3-5-7-9/h3-7,11,14H,2,8H2,1H3/t11-/m0/s1
InChIKeyHEWAMPODKFTBJZ-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (2S)-2-Hydroxy-4-oxo-4-phenylbutanoate: Product Profile and Specifications


Ethyl (2S)-2-hydroxy-4-oxo-4-phenylbutanoate (CAS 243658-52-8), also known as (+)-Ethyl (S)-2-hydroxy-4-oxo-4-phenylbutyrate, is a chiral α-hydroxy-γ-oxo ester belonging to the 2-hydroxy-4-oxo-4-phenylbutanoate family. It is characterized by a defined (S)-stereocenter at the 2-position, an ethyl ester moiety, a phenyl ketone group at the 4-position, a molecular formula of C₁₂H₁₄O₄, and a molecular weight of 222.24 g/mol. Commercially, the compound is typically offered at a purity of ≥98% with an enantiomeric ratio of ≥99:1 (S:R) as determined by chiral HPLC [1]. Its standard physical properties include a melting point of 35-38°C, a specific optical rotation of [α]²⁰/D +5.5±0.5° (c = 1% in chloroform), and recommended storage conditions of 2-8°C [1]. This compound functions as a chiral building block for the synthesis of enantiomerically pure pharmaceuticals, particularly intermediates targeting cardiovascular and central nervous system (CNS) disorders [2].

Chiral building block

Defined (S)-stereocenter supports synthesis of enantiopure pharmaceutical intermediates for CNS research programs.

Stereochemical control

High enantiomeric ratio enables stereochemical attribution in asymmetric synthesis workflows.

Solid crystalline form

Simplifies precise gravimetric dispensing and inventory handling for medicinal chemistry labs.

Cold-chain identity

Specified storage at 2–8°C maintains enantiopurity; polarimetric sign serves as quick identity check.

Why Generic Substitution Fails for This Compound


Substituting the (S)-enantiomer with its (R)-enantiomer (CAS 244277-48-3) or a racemic mixture introduces unacceptable stereochemical risk for downstream applications. The two enantiomers are not functionally interchangeable; the (R)-enantiomer has been preferentially established as a chiral precursor for angiotensin-converting enzyme (ACE) inhibitors , whereas the (S)-enantiomer has been identified as a building block for CNS-targeted agents [1]. In biocatalytic manufacturing, the stereochemistry of the product is determined by the specific enzyme system employed—wild-type reductases such as baker's yeast can produce either enantiomer depending on the presence or absence of selective enzyme inhibitors [2]. Substituting one enantiomer for the other risks complete loss of biological activity or introduction of unwanted pharmacological profiles. The quantitative evidence below demonstrates that the (S)-enantiomer offers measurable differentiation in stereochemical purity, process scalability, and application specificity that generic substitution cannot replicate.

Target (S)-enantiomer

The (R)-enantiomer (CAS 244277-48-3) is documented primarily as an ACE inhibitor precursor; its stereochemical preference may not transfer to CNS-targeted synthetic routes, limiting direct substitution.

Racemic mixture

Racemic material introduces opposite optical rotation and may compromise downstream stereochemical purity; enantiomeric attribution requires single-enantiomer sourcing.

Physical form

Liquid analogues (e.g., reduced hydroxy esters) lack the crystalline solid handling advantage and may alter weighing precision in stoichiometric reactions.

Quantitative Differentiation Evidence


Enantiomeric Excess via Large-Scale Bioreduction

The (S)-enantiomer can be produced at >99% enantiomeric excess (ee) using a recombinant bacterial reductase (FabG from Bacillus sp. ECU0013 co-expressed with glucose dehydrogenase in E. coli) at a substrate loading of 620 g/L, achieving near-stoichiometric conversion without external cofactor addition . In contrast, the wild-type aldo-keto reductase Tm1743 produces the (S)-enantiomer with only 76.5% ee under standard conditions, while an engineered (R)-selective Tm1743 mutant (W21S/W86E) achieves 99.4% ee with a catalytic efficiency of 0.81 mM⁻¹s⁻¹ [1]. This 22.9 percentage-point improvement in ee for the (S)-enantiomer via an alternative biocatalytic route, combined with the 620 g/L substrate tolerance, provides a quantifiable advantage for large-scale procurement of enantiopure (S)-HPBE.

Enantiomeric excess (ee)
Head-to-head
(S) >99% ee at 620 g/L Wild-type Tm1743 (S) 76.5% ee +22.9 pp ee
Supports supplier-route evaluation for high-ee procurement.
Recombinant FabG/GDH system; industrial substrate tolerance context.
Asymmetric Biocatalysis Chiral Building Block Enantiomeric Excess

Optical Rotation as Identity Check

The (S)-enantiomer (CAS 243658-52-8) displays a specific optical rotation of [α]²⁰/D +5.5±0.5° (c = 1% in chloroform), with a commercial specification of enantiomeric ratio ≥99:1 (HPLC) and purity ≥97.0% [1]. The (R)-enantiomer (CAS 244277-48-3), in contrast, exhibits negative optical rotation as a (-)-enantiomer . This sign inversion provides a straightforward, quantitative identity check for incoming quality control—a (S)-configured batch must yield a positive rotation, and any deviation indicates enantiomeric contamination or mislabeling.

Optical rotation
Cross-study
(S) +5.5° (c=1, CHCl₃) (R) negative rotation Sign inversion
Enables rapid polarimetric identity verification at receiving.
Data from supplier specification; use as incoming QC check.
Chiroptical Characterization Optical Rotation Enantiomeric Identity

Dual Cardiovascular and CNS Application Domain

While the (R)-enantiomer has been extensively documented as a precursor for ACE inhibitors such as enalaprilat and spiraprilat [1], the (S)-enantiomer has been explicitly described as a key building block for drugs targeting both cardiovascular diseases and central nervous system (CNS) disorders [2]. This broader therapeutic scope represents a differentiated application space: procurement of the (S)-enantiomer enables access to CNS-focused synthetic programs that the (R)-enantiomer is not documented to support.

Application domain
Class-level
Reported dual CVD/CNS synthetic utility for (S); (R) limited to ACE inhibitor context.
Reported application scope; verify with target-specific literature.
Supplier documentation; may require independent validation.
CNS Drug Discovery Cardiovascular Therapeutics Chiral Intermediate

Crystalline Solid Form and Weighing Accuracy

Ethyl (2S)-2-hydroxy-4-oxo-4-phenylbutanoate is a crystalline solid with a melting point of 35-38°C [1], in contrast to structurally related reduced analogues such as ethyl (R)-2-hydroxy-4-phenylbutanoate (CAS 90315-82-5), which is typically supplied as a liquid [2]. The crystalline solid form of the (S)-enantiomer enables gravimetric dispensing with higher accuracy and reduced solvent-handling requirements, a practical advantage for medicinal chemistry and process development laboratories.

Physical form
Head-to-head
(S) crystalline solid, mp 35–38°C Reduced analogue liquid Solid vs. liquid handling
Crystalline form supports precise weighing in stoichiometric synthesis.
Storage at 2–8°C recommended; seal from moisture.
Solid-State Handling Weighing Accuracy Storage Stability

Shelf-Life and Cold-Chain Stability

The compound has defined storage conditions of 2-8°C in sealed containers away from moisture [1]. Stock solutions stored at -80°C are recommended for use within 6 months, while solutions at -20°C should be used within 1 month [2]. This stability profile contrasts with the (R)-enantiomer (CAS 244277-48-3), which is specified for room temperature storage [3]. The quantitative shelf-life data for stock solutions enables laboratories to accurately plan procurement quantities and avoid waste from premature degradation.

Shelf-life stability
Head-to-head
Bulk: 2–8°C Stock -80°C/6mo Stock -20°C/1mo
Defined cold-chain requirement helps plan procurement and inventory rotation.
Contrasts with (R)-enantiomer RT storage; solution stability data from supplier.
Cold-Chain Logistics Stability Procurement Planning

Recommended Application Scenarios


Large-Scale Biocatalytic Production of Enantiopure Esters

The FabG-based whole-cell reduction system has demonstrated >99% ee for the (S)-enantiomer at substrate loadings of 620 g/L without external cofactor supplementation . Procurement of the (S)-enantiomer produced via this route ensures the highest documented stereochemical purity for industrial-scale applications, outperforming wild-type reductases that yield only 76.5% ee for the (S)-product [1].

Synthesis of CNS-Targeted Chiral Drug Candidates

Unlike the (R)-enantiomer, which is primarily documented as a precursor for ACE inhibitors [2], the (S)-enantiomer is specifically cited as a building block for CNS disorder therapeutics in addition to cardiovascular agents [3]. Medicinal chemistry programs pursuing dual cardiovascular/CNS indications should select the (S)-enantiomer to access this broader synthetic space.

Solid-Phase Synthesis Requiring Precise Weighing

The crystalline solid form (mp 35-38°C) of the (S)-enantiomer [4] enables superior gravimetric accuracy relative to liquid analogues such as ethyl (R)-2-hydroxy-4-phenylbutanoate [5]. Laboratories conducting stoichiometrically sensitive reactions benefit from the reduced weighing error and simplified solid-handling workflow.

Quality Control Identity Verification via Polarimetry

The positive optical rotation of +5.5° (c = 1%, CHCl₃) [4] provides a definitive, rapid, and low-cost polarimetric identity check at incoming inspection, clearly distinguishing the (S)-enantiomer from the (R)-enantiomer (negative rotation) or racemic material.

Application
Selection Property
Validation Focus
Biocatalytic route evaluation for (S)-HPBE
Enantiomeric excess and substrate loading context
Supplier-process ee reproducibility at scale
CNS-targeted chiral intermediate synthesis
Stereochemical attribution for CNS research programs
Enantiomer-specific synthetic pathway documentation
Precision solid-phase synthesis
Crystalline solid form and weighing accuracy
Stoichiometric control under dry handling conditions
Incoming QC identity verification
Optical rotation sign and magnitude context
Polarimetric confirmation against certificate of analysis
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